molecular formula C19H16N4O5 B2502820 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034351-20-5

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2502820
CAS No.: 2034351-20-5
M. Wt: 380.36
InChI Key: PYVCTKQWXLBJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This article aims to explore the compound in detail, covering its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-27-13-6-2-4-11-10-14(28-15(11)13)17(24)21-8-9-23-18(25)12-5-3-7-20-16(12)22-19(23)26/h2-7,10H,8-9H2,1H3,(H,21,24)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCTKQWXLBJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through cyclization and substitution reactions. For example, pyrido[2,3-d]pyrimidinone and benzofuran derivatives can be key intermediates.

Industrial Production Methods: : In an industrial setting, the compound's production may be scaled up using batch or continuous flow processes. Parameters such as temperature, pressure, solvent choice, and catalyst selection play critical roles in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to higher oxidation states.

  • Reduction: : Transformation of specific moieties into more reduced forms.

  • Substitution: : Replacement of one group by another in the molecular structure.

Common Reagents and Conditions

  • Oxidation: : Often employs reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Halogenating agents or nucleophiles like amines and thiols can be used.

Major Products Formed: : The specific nature of products formed depends on the reaction conditions, but they often involve modifications to the pyrimidinone or benzofuran moieties, resulting in derivatives with varying functional groups.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide finds applications in diverse research areas:

  • Chemistry: : Used as a scaffold for synthesizing new compounds with potential utility in material science.

  • Biology: : Investigated for its potential effects on cellular pathways and processes.

  • Medicine: : Explored for therapeutic benefits, especially in drug development for targeting specific diseases.

  • Industry: : Potential use in creating specialized polymers or other industrial chemicals.

Mechanism of Action

The compound's mechanism of action is rooted in its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme involved in disease progression or modulate receptor signaling pathways. The benzofuran and pyrimidinone moieties often contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparing N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with other related compounds highlights its unique properties:

  • Similar Compounds: : Structures like 7-methoxybenzofuran-2-carboxamides or pyrido[2,3-d]pyrimidinones with different substituents.

  • Uniqueness: : The combination of the benzofuran and pyrimidinone moieties in a single molecule may impart distinct pharmacological properties or enhance its chemical reactivity.

By exploring the synthesis, reactivity, applications, and mechanism of action, scientists can further understand and harness the potential of this compound for various innovative applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.